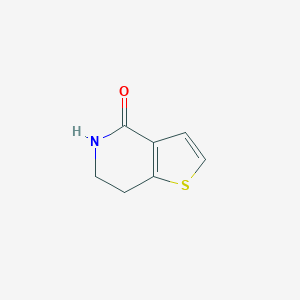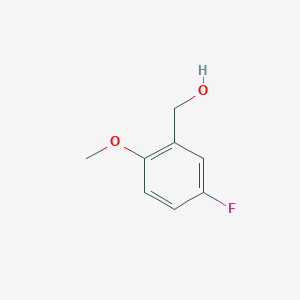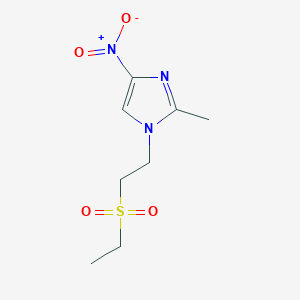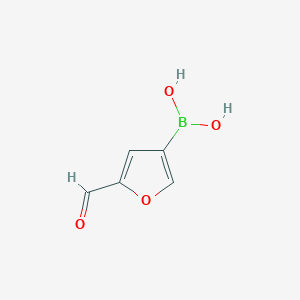
(6-Chloro-5-fluoropyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Chloro-5-fluoropyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 g/mol. It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(6-Chloro-5-fluoropyridin-3-yl)boronic acid” consists of a pyridine ring substituted with a boronic acid group at the 3-position and halogen atoms (chlorine and fluorine) at the 6 and 5 positions, respectively .Chemical Reactions Analysis
Boronic acids, including “(6-Chloro-5-fluoropyridin-3-yl)boronic acid”, are known to participate in various chemical reactions. One of the most common is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds . Another reaction is the protodeboronation, which involves the removal of the boron moiety .Physical And Chemical Properties Analysis
“(6-Chloro-5-fluoropyridin-3-yl)boronic acid” is a solid substance . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Pharmaceutical Intermediates
(6-Chloro-5-fluoropyridin-3-yl)boronic acid: is used as an intermediate in the pharmaceutical industry. It can be involved in various chemical reactions to produce biologically active molecules. For instance, it can be used in the synthesis of heteroaryl benzylureas with inhibitory activity against glycogen synthase kinase 3, a protein kinase involved in energy metabolism and neuronal cell development .
Radiotracer Development for PET
Derivatives of this compound have been used in the development of radiotracers for positron emission tomography (PET) imaging. A study mentioned the synthesis of fluoropyridyl ether analogues of baclofen, which are potential PET radiotracers. PET is a powerful imaging technique that helps in diagnosing and monitoring diseases.
Synthesis of Anticancer Drugs
The compound has been utilized as a precursor for the synthesis of anticancer drugs. For example, it has been used to obtain dihydrothieno[2,3-b]pyridine derivatives, which are considered in the development of cancer treatment options .
Agricultural Chemicals
There is also evidence that derivatives of (6-Chloro-5-fluoropyridin-3-yl)boronic acid have been used as starting materials for the synthesis of herbicides and insecticides, contributing to agricultural chemical research .
Safety and Hazards
Future Directions
The future directions of “(6-Chloro-5-fluoropyridin-3-yl)boronic acid” and other boronic acids lie in their diverse applications. They are increasingly utilized in diverse areas of research, including the development of therapeutics, separation technologies, and sensing applications . They also play a crucial role in carbohydrate chemistry and glycobiology .
properties
IUPAC Name |
(6-chloro-5-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-4(8)1-3(2-9-5)6(10)11/h1-2,10-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEKVQKALFWZHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)Cl)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647880 |
Source


|
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
CAS RN |
1072946-66-7 |
Source


|
| Record name | (6-Chloro-5-fluoropyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)ethan-1-one](/img/structure/B151796.png)

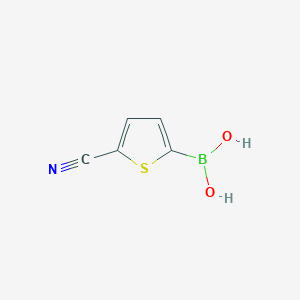
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
